molecular formula C14H13F3O3 B11717708 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid CAS No. 1385694-77-8

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid

Cat. No.: B11717708
CAS No.: 1385694-77-8
M. Wt: 286.25 g/mol
InChI Key: UPDOBMFRXJMTIG-UHFFFAOYSA-N
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Description

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexane ring bearing a carboxylic acid and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic acid (CAS No. 1385694-77-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various activities reported in scientific literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H13F3O3
Molecular Weight 286.25 g/mol
IUPAC Name 4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid
CAS Number 1385694-77-8
LogP 3.17090

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Cyclohexane Ring: Achieved through Diels-Alder reactions or hydrogenation.
  • Introduction of Trifluoromethyl Group: Utilizes reagents like trifluoromethyl iodide.
  • Carboxylation: Involves reactions with carbon dioxide.
  • Oxidation: Converts alcohols to ketones or introduces the ketone group directly.

These methods are optimized in industrial settings to increase yield and purity, often employing catalysts for efficiency .

The biological activity of this compound is attributed to its lipophilicity, enhanced by the trifluoromethyl group, facilitating cell membrane penetration. Inside cells, it can interact with various enzymes and receptors, modulating their activities. Specific molecular targets and pathways remain under investigation but may include interactions with cyclooxygenases and lipoxygenases .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown moderate cytotoxicity against HL-60 (pro-myelocytic leukemia) cells, with IC50 values indicating significant inhibition of cell growth .

Antimicrobial Activity

Compounds similar to this compound have been reported to possess antimicrobial properties, targeting bacterial and fungal pathogens. The presence of the trifluoromethyl group is believed to enhance these activities by increasing the compound's interaction with microbial membranes .

Enzyme Inhibition

The compound has shown potential as an inhibitor for various enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Inhibition studies indicate that it may reduce the production of inflammatory mediators, suggesting a role in anti-inflammatory therapies .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Assays: A study evaluated the antiproliferative effects against NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma) cell lines, revealing significant cytotoxicity in specific cases .
  • Enzyme Activity Studies: Kinetic studies on enzyme inhibition demonstrated that certain derivatives exhibited dual inhibitory effects against acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating promising potential as therapeutic agents .

Properties

CAS No.

1385694-77-8

Molecular Formula

C14H13F3O3

Molecular Weight

286.25 g/mol

IUPAC Name

4-oxo-1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H13F3O3/c15-14(16,17)10-3-1-2-9(8-10)13(12(19)20)6-4-11(18)5-7-13/h1-3,8H,4-7H2,(H,19,20)

InChI Key

UPDOBMFRXJMTIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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